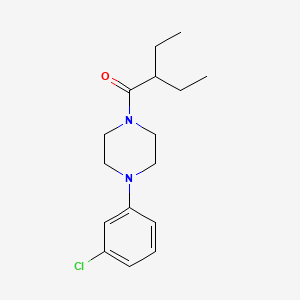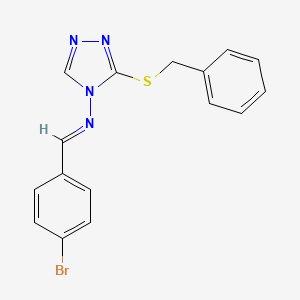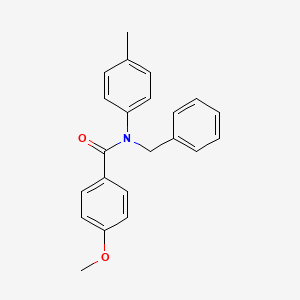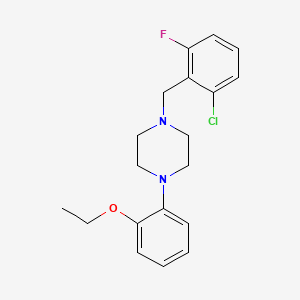
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is a serine/threonine kinase that plays a crucial role in various cellular processes. 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine leads to the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine also leads to the activation of the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to have a neuroprotective effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of neuronal survival and apoptosis. It has also been found to have an anti-tumor effect by inhibiting 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, which is involved in the regulation of cell proliferation and apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments include its potency as a 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine inhibitor, its selectivity, and its ability to cross the blood-brain barrier. However, there are also limitations to using this compound in lab experiments. One limitation is that it may have off-target effects on other kinases. Another limitation is that it may have poor solubility in aqueous solutions, which may limit its use in certain assays.
将来の方向性
There are many future directions for the research of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in cancer therapy. In addition, further research is needed to investigate its off-target effects on other kinases and to optimize its solubility in aqueous solutions.
合成法
The synthesis method of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine involves the reaction of 2-chloro-6-fluorobenzyl chloride and 2-ethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product. The synthesis process has been optimized to yield a high purity product with good yield.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 (1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of 1-(2-chloro-6-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a neuroprotective effect and may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. It has also been found to have an anti-tumor effect and may have potential applications in cancer therapy.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-2-24-19-9-4-3-8-18(19)23-12-10-22(11-13-23)14-15-16(20)6-5-7-17(15)21/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIKWHLAVIDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
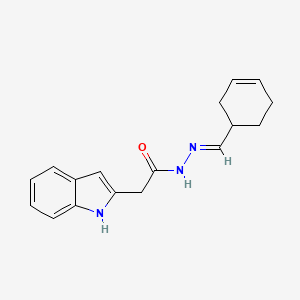
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
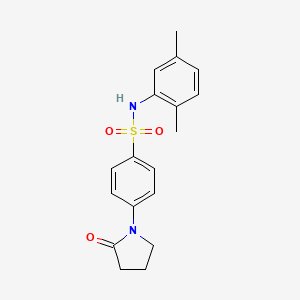
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
